Cas no 1797697-03-0 (3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine)

3-(2-Methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine is a specialized sulfonyl-substituted azetidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a trifluoromethylbenzenesulfonyl group, which enhances its metabolic stability and binding affinity, while the isobutylsulfonyl moiety contributes to its lipophilicity and solubility profile. Its rigid azetidine core provides structural constraint, improving selectivity in target interactions. This compound is of interest for developing enzyme inhibitors or receptor modulators due to its unique electronic and steric properties. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery. Suitable for research use under controlled conditions.
3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine structure
1797697-03-0 structure
Product Name:3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine
CAS No:1797697-03-0
MF:C14H18F3NO4S2
MW:385.422232151031
CID:5372233
Update Time:2025-10-28

3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methylpropylsulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylazetidine
    • 3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine
    • Inchi: 1S/C14H18F3NO4S2/c1-10(2)9-23(19,20)13-7-18(8-13)24(21,22)12-5-3-4-11(6-12)14(15,16)17/h3-6,10,13H,7-9H2,1-2H3
    • InChI Key: ULOYCTREHJNAKI-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=CC(C(F)(F)F)=C2)(=O)=O)CC(S(CC(C)C)(=O)=O)C1

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Additional information on 3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine

Introduction to 3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine (CAS No. 1797697-03-0)

3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine (CAS No. 1797697-03-0) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The core structure of 3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine consists of an azetidine ring, a four-membered heterocyclic compound, functionalized with a 2-methylpropanesulfonyl group and a 3-(trifluoromethyl)benzenesulfonyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an attractive candidate for drug discovery and development.

Recent studies have highlighted the importance of sulfonyl groups in enhancing the pharmacological properties of organic compounds. The 2-methylpropanesulfonyl group, in particular, has been shown to improve the solubility and metabolic stability of drug candidates. This is crucial for ensuring that the compound can effectively reach its target site in the body and exert its intended therapeutic effects.

The 3-(trifluoromethyl)benzenesulfonyl group, on the other hand, contributes to the compound's lipophilicity and electronic properties. Fluorinated compounds are known for their enhanced biological activity and reduced toxicity, making them valuable in the design of potent and selective drugs. The combination of these functional groups in 3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine results in a molecule with a balanced profile of solubility, stability, and biological activity.

In terms of its biological applications, 3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine has been investigated for its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has shown promising activity as an inhibitor of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. By selectively targeting these enzymes, the compound could potentially offer new therapeutic options for patients suffering from these conditions.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine as a potential drug candidate. Preliminary results have indicated that the compound exhibits favorable pharmacokinetic properties and low toxicity profiles, suggesting its suitability for further development.

Beyond its therapeutic applications, 3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine has also been explored for its use as a research tool in chemical biology. Its unique structural features make it an ideal candidate for studying protein-protein interactions and enzyme inhibition mechanisms. Researchers have utilized this compound to gain insights into the molecular basis of various biological processes, contributing to a deeper understanding of disease mechanisms.

In conclusion, 3-(2-methylpropanesulfonyl)-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine (CAS No. 1797697-03-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural design and promising biological activities make it a valuable asset for both pharmaceutical research and clinical applications. As ongoing studies continue to uncover new aspects of its potential uses, this compound is poised to play a crucial role in the development of innovative therapeutic strategies.

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